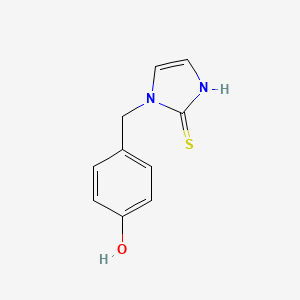

1-(4-Hydroxybenzyl)imidazole-2-thiol

Übersicht

Beschreibung

1-(4-Hydroxybenzyl)imidazole-2-thiol is a heterocyclic compound that features both an imidazole ring and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxybenzyl)imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions under controlled conditions. Catalysts such as nano-Fe3O4@Ca3(PO4)2 are used to promote the synthesis, optimizing yield and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(4-Hydroxybenzyl)imidazol-2-thiol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Der Imidazolring kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Iod können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig eingesetzt.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride werden in Gegenwart einer Base verwendet.

Hauptprodukte:

Oxidation: Disulfide und Sulfonsäuren.

Reduktion: Thiol-Derivate.

Substitution: Alkylierte oder acylierte Imidazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula: C10H10N2OS

- Molecular Weight: 206.27 g/mol

- CAS Number: 95333-64-5

- Density: 1.4 g/cm³

- Boiling Point: 378.8ºC at 760 mmHg

- Flash Point: 182.9ºC

Structural Characteristics

The compound features an imidazole ring substituted with a 4-hydroxybenzyl group and a thiol functional group, contributing to its reactivity and biological interactions.

Antioxidant Activity

1-(4-Hydroxybenzyl)imidazole-2-thiol has demonstrated notable antioxidant properties. Research indicates that compounds with thiol groups can scavenge free radicals, reducing oxidative stress in biological systems. For instance, studies have shown that this compound can inhibit lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage in cells.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In cell culture experiments, it has been observed to reduce the production of nitric oxide (NO) in response to inflammatory stimuli. This effect was quantified, showing a dose-dependent inhibition of NO production, which is crucial for managing inflammatory diseases.

Anticancer Properties

The compound's anticancer activity is another area of research interest. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. For example, it has been tested against human renal cancer cells, where it exhibited significant cytotoxicity and induced cell cycle arrest.

Case Study: Diabetic Nephropathy

A notable case study explored the effects of this compound on diabetic nephropathy models. The compound showed protective effects against high glucose-induced proliferation of human renal mesangial cells. This suggests its potential role in managing diabetic complications by mitigating renal damage.

Synthetic Routes

The synthesis of this compound typically involves the reaction of imidazole derivatives with substituted benzyl halides under basic conditions. Various synthetic pathways have been documented in literature, allowing for modifications to enhance biological activity or solubility.

Derivative Compounds

Research has also focused on synthesizing derivatives of this compound to explore structure-activity relationships (SAR). Modifications to the benzyl group or imidazole ring can lead to compounds with improved potency or selectivity for specific biological targets.

Synthesis Overview

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Base-mediated reaction | Imidazole, benzyl halide | Varies (up to 85%) |

| Modification reactions | Various alkyl halides | Varies (dependent on conditions) |

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxybenzyl)imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can also interact with metal ions, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Hydroxybenzyl)imidazole-2-thione

- 1-(4-Hydroxyphenyl)imidazole-2-thiol

- 1-(4-Hydroxybenzyl)benzimidazole-2-thiol

Uniqueness: 1-(4-Hydroxybenzyl)imidazole-2-thiol is unique due to its combination of a hydroxybenzyl group and a thiol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile reactivity .

Biologische Aktivität

1-(4-Hydroxybenzyl)imidazole-2-thiol is a compound that has garnered attention for its diverse biological activities. This article aims to consolidate current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound's structure, derived from imidazole and phenolic components, suggests a range of biological interactions that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OS, with a molecular weight of 206.26 g/mol. The compound features an imidazole ring substituted with a 4-hydroxybenzyl group and a thiol (-SH) functional group, which contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that imidazole derivatives often exhibit significant antioxidant properties. The presence of the thiol group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds with similar structures can effectively reduce oxidative damage in various cell types .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activity. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical mediators in inflammatory pathways. Specifically, at a concentration of 50 μM, it was shown to reduce NO production by approximately 42.81% . This suggests potential applications in treating inflammatory conditions.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Similar imidazole derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic processes .

Antidiabetic Potential

Recent findings suggest that this compound may possess antidiabetic properties. It has been observed to inhibit high glucose-induced proliferation of human renal mesangial cells in a dose-dependent manner, indicating a protective effect against diabetic nephropathy . This activity is particularly relevant given the rising prevalence of diabetes-related complications.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The thiol group plays a crucial role in neutralizing reactive oxygen species (ROS).

- Inhibition of Enzymatic Pathways: The compound may inhibit enzymes involved in inflammatory pathways, reducing cytokine production.

- Membrane Disruption: Antimicrobial activity is likely facilitated by interactions with bacterial membranes, leading to cell lysis.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-3-1-8(2-4-9)7-12-6-5-11-10(12)14/h1-6,13H,7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZHFJGVDNBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC2=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241812 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-64-5 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095333645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(4-Hydroxybenzyl)imidazole-2-thiol inhibit DBH, and what are the implications of this inhibition?

A: this compound functions as a multisubstrate inhibitor of DBH []. This means it mimics the binding of both substrates involved in the enzyme's catalytic cycle: the phenethylamine substrate (e.g., dopamine) and oxygen.

Q2: What evidence supports the multisubstrate binding mechanism of this compound to DBH?

A: The research provides multiple lines of evidence supporting the multisubstrate inhibition mechanism []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.